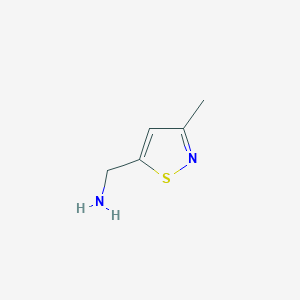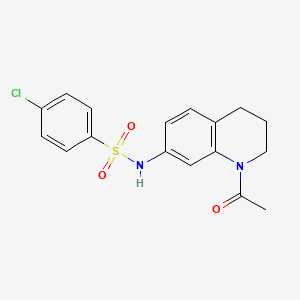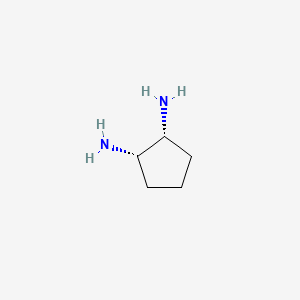![molecular formula C19H23NO3S B3003352 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine CAS No. 670272-15-8](/img/structure/B3003352.png)
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine is a chemical that is likely to possess a sulfonyl group attached to a morpholine ring, based on its name. The presence of dimethyl groups suggests substitution on the morpholine ring, and the phenyl groups indicate an aromatic component to the molecule. This compound is not directly described in the provided papers, but its structure can be inferred to be related to the sulfonyl-containing compounds and morpholine derivatives discussed in the papers.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds has been described in the literature. For instance, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole involves the reaction of a sulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane, yielding the product in 68 to 96% yield . Although this synthesis does not directly pertain to the target molecule, it provides insight into the potential synthetic routes that could be employed for the synthesis of sulfonyl-containing morpholine derivatives.
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be complex, as indicated by the use of NMR and IR spectroscopy, along with X-ray diffraction, to determine the structure of the synthesized 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole . The crystal structure revealed interactions between the oxygen atoms of the bicyclic moiety and the methyl hydrogen atoms of adjacent molecules, which could suggest similar intermolecular interactions in the target molecule.
Chemical Reactions Analysis
Alkylation reactions are a common transformation for sulfonyl-containing compounds. The study on alkylation reactions of 3-(X-sulfonyl)benzo[a]heptalene-2,4-diols and their dimethyl ethers provides insights into the reactivity of such compounds . The reactions proceed with varying yields and can involve complex rearrangements and eliminations, as seen with the loss of the sulfonyl group during the reaction with MeLi . These findings could be relevant when considering the chemical reactivity of the target molecule, especially in the context of alkylation or other electrophilic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine are not directly reported, the properties of similar compounds can provide some expectations. The solubility, melting point, and stability of such compounds can be influenced by the presence of sulfonyl groups and the overall molecular structure. The intermolecular interactions observed in the crystal structure of related compounds suggest that the target molecule may also exhibit specific solid-state properties .
Propiedades
IUPAC Name |
2,6-dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-4-6-17(7-5-14)18-8-10-19(11-9-18)24(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKMGKMMIUIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone](/img/structure/B3003270.png)
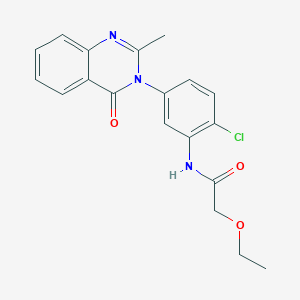
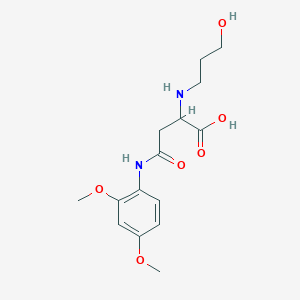
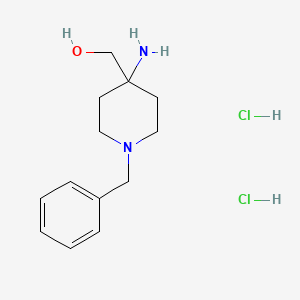
![3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B3003276.png)
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3003277.png)

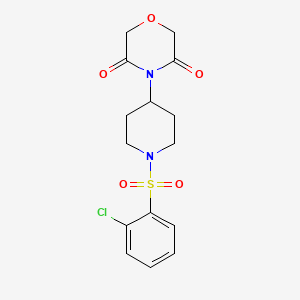

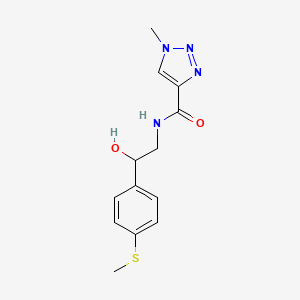
![3-[methyl(3-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B3003284.png)
